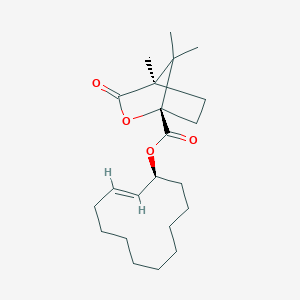

2-Cyclododecenyl camphanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beta-Ergocryptin: ist ein natürliches Mutterkornalkaloid, das eine Art Indol-Derivat ist, das von Pilzen, insbesondere von Pilzen der Familie Clavicipitaceae, produziert wird. Es ist eines der beiden Isomere von Ergocryptin, das andere ist Alpha-Ergocryptin. Die Beta-Form unterscheidet sich von der Alpha-Form durch die Position einer einzigen Methylgruppe, die das Ergebnis des Biosyntheseprozesses ist, bei dem die Aminosäure Leucin durch Isoleucin ersetzt wird .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: : Beta-Ergocryptin wird typischerweise aus Mutterkorn oder Fermentationsbrühe isoliert. Der biosynthetische Weg beginnt mit der Prenylierung von L-Tryptophan unter Verwendung von Dimethylallylpyrophosphat (DMAPP), das aus Mevalonsäure gewonnen wird. Diese Reaktion wird durch eine Prenyltransferase namens FgaPT2 in Aspergillus fumigatus katalysiert .

Industrielle Produktionsmethoden: : Die industrielle Produktion von Beta-Ergocryptin umfasst die Kultivierung von Mutterkornpilzen, insbesondere Claviceps purpurea, auf geeigneten Substraten. Die Mutterkornsklerotien werden geerntet, und die Alkaloide werden extrahiert und gereinigt, wobei verschiedene chromatographische Techniken verwendet werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Beta-Ergocryptine is typically isolated from ergot or fermentation broth. The biosynthetic pathway begins with the prenylation of L-tryptophan using dimethylallyl pyrophosphate (DMAPP), derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .

Industrial Production Methods: : Industrial production of beta-Ergocryptine involves the cultivation of ergot fungi, particularly Claviceps purpurea, on suitable substrates. The ergot sclerotia are harvested, and the alkaloids are extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Beta-Ergocryptin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu Dihydroderivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Beta-Ergocryptin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Ausgangsmaterial für die Synthese anderer Mutterkornalkaloide, wie z. B. Bromocriptin.

Biologie: Es wird zur Untersuchung der Biosynthese und des Metabolismus von Mutterkornalkaloiden in Pilzen verwendet.

Medizin: Beta-Ergocryptin und seine Derivate wurden auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.

Industrie: Es wird bei der Herstellung von Arzneimitteln und als Forschungsmittel in verschiedenen biochemischen Studien verwendet

Wirkmechanismus

Beta-Ergocryptin übt seine Wirkungen hauptsächlich durch Wechselwirkungen mit Neurotransmitterrezeptoren im zentralen Nervensystem aus. Es wirkt als Agonist oder Antagonist an verschiedenen Serotonin-, Dopamin- und Adrenorezeptoren. Diese Wechselwirkung moduliert die Freisetzung von Neurotransmittern und beeinflusst so verschiedene physiologische Prozesse .

Wirkmechanismus

Beta-Ergocryptine exerts its effects primarily through interactions with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin, dopamine, and adrenergic receptors. This interaction modulates the release of neurotransmitters, thereby influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Alpha-Ergocryptin: Das Alpha-Isomer von Ergocryptin, das sich nur in der Position einer einzigen Methylgruppe unterscheidet.

Dihydroergocryptin: Ein hydriertes Derivat von Ergocryptin mit ähnlichen pharmakologischen Eigenschaften.

Bromocriptin: Ein Derivat von Ergocryptin, das zur Behandlung der Parkinson-Krankheit und anderer Erkrankungen eingesetzt wird.

Einzigartigkeit: : Beta-Ergocryptin ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die seine Wechselwirkung mit biologischen Zielen und sein pharmakologisches Profil beeinflusst. Das Vorhandensein der sec-Butylgruppe anstelle der Isobutylgruppe in Alpha-Ergocryptin ist ein wichtiges Unterscheidungsmerkmal .

Eigenschaften

CAS-Nummer |

120450-70-6 |

|---|---|

Molekularformel |

C23H38O2 |

Molekulargewicht |

362.5 g/mol |

IUPAC-Name |

[(1S,2E)-cyclododec-2-en-1-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

InChI |

InChI=1S/C22H34O4/c1-20(2)21(3)15-16-22(20,26-18(21)23)19(24)25-17-13-11-9-7-5-4-6-8-10-12-14-17/h11,13,17H,4-10,12,14-16H2,1-3H3/b13-11+/t17-,21+,22-/m1/s1 |

InChI-Schlüssel |

XRTQJRZAEFORQH-UHFFFAOYSA-N |

SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |

Isomerische SMILES |

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@H]\3CCCCCCCCC/C=C3 |

Kanonische SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |

Synonyme |

2-cyclododecenyl camphanate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.